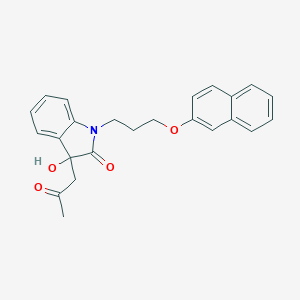
3-Hydroxy-1-(3-(naphthalen-2-yloxy)propyl)-3-(2-oxopropyl)indolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-1-(3-(naphthalen-2-yloxy)propyl)-3-(2-oxopropyl)indolin-2-one is a compound that belongs to the family of indolinones. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
The compound , due to its structural components, could be related to the fields of naphthalene and indole derivatives. Research in these areas often focuses on synthesizing new compounds for various applications, including materials science, pharmaceuticals, and chemical sensors. For instance, the synthesis and application of 1,3-dihydroxynaphthalene have been explored, highlighting the potential for creating eco-friendly processes using photocatalytic oxidation methods (Zhang You-lan, 2005). Additionally, indole derivatives, like Indole-3-Carbinol (I3C) and its derivatives, have shown significant roles in hepatic protection, indicating the medicinal and therapeutic potential of such compounds (Si-Qi Wang et al., 2016).
Environmental and Biological Implications
The compound's naphthalene component could imply its relevance in environmental and biological studies, particularly concerning polycyclic aromatic hydrocarbons (PAHs) and their degradation. Naphthalene derivatives are a focal point in understanding the environmental impact and biodegradation processes of PAHs. For instance, studies on microbial degradation of naphthalene, like in Pseudomonas putida ND6, offer insights into bioremediation strategies for PAH-contaminated environments (F. Song et al., 2018). This area of research is crucial for developing sustainable methods to mitigate pollution and understand the ecological impact of such compounds.
Propiedades
IUPAC Name |
3-hydroxy-1-(3-naphthalen-2-yloxypropyl)-3-(2-oxopropyl)indol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO4/c1-17(26)16-24(28)21-9-4-5-10-22(21)25(23(24)27)13-6-14-29-20-12-11-18-7-2-3-8-19(18)15-20/h2-5,7-12,15,28H,6,13-14,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCQDGCPCJIMHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1(C2=CC=CC=C2N(C1=O)CCCOC3=CC4=CC=CC=C4C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[1-(2-phenylethyl)-1H-benzimidazol-2-yl]methyl}-2-furamide](/img/structure/B368372.png)
![2-furyl-N-({1-[3-(2-methylphenoxy)propyl]benzimidazol-2-yl}methyl)carboxamide](/img/structure/B368374.png)
![2-furyl-N-({1-[3-(2-methoxyphenoxy)propyl]benzimidazol-2-yl}methyl)carboxamide](/img/structure/B368375.png)
![N-{[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-furamide](/img/structure/B368376.png)
![2-furyl-N-{[1-(3-phenoxypropyl)benzimidazol-2-yl]methyl}carboxamide](/img/structure/B368378.png)
![2-(1-(2,5-dimethylbenzyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B368380.png)
![1-Acetyl-2-{1-[2-(4-methylpiperidyl)-2-oxoethyl]benzimidazol-2-yl}pyrrolidine](/img/structure/B368382.png)
![2-[2-(azepan-1-ylmethyl)-1H-benzimidazol-1-yl]-N,N-diethylacetamide](/img/structure/B368383.png)
![N-({1-[2-(4-ethylphenoxy)ethyl]benzimidazol-2-yl}methyl)-2-furyl-N-methylcarbo xamide](/img/structure/B368390.png)
![N-({1-[2-(2-chlorophenoxy)ethyl]benzimidazol-2-yl}methyl)-2-furyl-N-methylcarb oxamide](/img/structure/B368391.png)
![2-furyl-N-methyl-N-{[1-(2-phenoxyethyl)benzimidazol-2-yl]methyl}carboxamide](/img/structure/B368393.png)
![N-({1-[2-(3,4-dimethylphenoxy)ethyl]benzimidazol-2-yl}methyl)-2-furyl-N-methyl carboxamide](/img/structure/B368394.png)
![2-furyl-N-methyl-N-({1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl}methyl)carb oxamide](/img/structure/B368395.png)
![2-[2-(hydroxypropyl)benzimidazolyl]-N-methyl-N-phenylacetamide](/img/structure/B368398.png)